Perphenazine D8 Dihydrochloride
Description
Properties
Molecular Formula |
C21H20D8Cl3N3OS |
|---|---|
Molecular Weight |
484.94 |
Origin of Product |
United States |
Contextualization Within Stable Isotope Labeled Pharmaceutical Compounds
Stable isotope-labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of that same element. clearsynth.com In the pharmaceutical sciences, this typically involves the incorporation of deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). aptochem.com Perphenazine (B1679617) D8 Dihydrochloride (B599025) falls into this category, with eight hydrogen atoms strategically replaced by deuterium. lgcstandards.com
The primary application of SIL compounds like Perphenazine D8 Dihydrochloride is in quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comwuxiapptec.com They are considered the gold standard for internal standards because their physical and chemical properties are nearly identical to the unlabeled drug (the analyte) being measured. ionsource.com This near-identical behavior ensures that the SIL compound experiences similar extraction recovery, chromatographic retention, and ionization response as the analyte, leading to more accurate and reliable measurements. aptochem.comionsource.com
Fundamental Principles and Advantages of Deuterium Labeling in Chemical Biology and Analytical Sciences
Deuterium (B1214612), a stable isotope of hydrogen, contains one proton and one neutron, effectively doubling the mass of the hydrogen atom without significantly altering the molecule's chemical properties. wikipedia.org The substitution of hydrogen with deuterium, known as deuteration, is a powerful tool in chemical biology and analytical sciences for several reasons:
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. wikipedia.org This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. wikipedia.orgchem-station.com This phenomenon, known as the kinetic isotope effect, can be leveraged to improve a drug's metabolic stability and pharmacokinetic profile. researchgate.netoriprobe.comnih.gov
Mass Differentiation for Analytical Quantification: The increased mass of deuterated compounds allows for their easy differentiation from the unlabeled analyte by mass spectrometry. clearsynth.com This is the cornerstone of their use as internal standards. By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the unlabeled drug by comparing the mass spectrometric signals of the two compounds. clearsynth.comwuxiapptec.com This method corrects for variations in sample preparation and instrument response. kcasbio.comscioninstruments.com
Mechanistic Studies: Deuterium labeling is instrumental in elucidating the mechanisms of chemical reactions and metabolic pathways. chem-station.comacs.org By tracking the position of deuterium atoms, researchers can gain insights into how drugs are metabolized in the body. clearsynth.com
The advantages of using deuterated compounds in research are summarized in the table below:
| Advantage | Description |
| Enhanced Analytical Accuracy | Allows for precise quantification of the target analyte by correcting for variations in sample processing and instrument analysis. clearsynth.comwuxiapptec.com |
| Improved Pharmacokinetic Profiling | The kinetic isotope effect can lead to slower metabolism, providing a clearer picture of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. pharmaffiliates.comresearchgate.netnih.gov |
| Elucidation of Metabolic Pathways | Helps in identifying and understanding the metabolic routes of a drug by tracking the fate of the deuterated label. acs.orgclearsynth.com |
| Increased Safety in Studies | As stable isotopes are non-radioactive, they are safe for use in human studies. researchgate.net |
Evolution of Deuterated Internal Standards in Bioanalytical Methodologies
Pathways for Stereoselective Deuterium (B1214612) Incorporation
A primary strategy for obtaining the deuterated piperazine (B1678402) ring involves the use of piperazine-d8 as a starting material. This commercially available building block can then be reacted with a suitable precursor to introduce the hydroxyethyl (B10761427) side chain.
Alternatively, stereoselective deuteration of a pre-existing piperazine ring can be achieved through catalytic hydrogen-deuterium (H/D) exchange reactions. Ruthenium complexes have been shown to be effective catalysts for this transformation, utilizing deuterium oxide (D₂O) as the deuterium source. researchgate.net This method allows for the exchange of protons on the carbon atoms adjacent (alpha) to the nitrogen atoms in the piperazine ring.
Another pathway involves the reduction of a suitable precursor with a deuterated reducing agent. For instance, a bisoxazolidine (B8223872) derived from norephedrine (B3415761) can be reduced with lithium aluminum deuteride (B1239839) (LiAlD₄) to yield a stereoselectively deuterated piperazine derivative.
The propyl side chain can be attached to the 2-chlorophenothiazine (B30676) core, followed by coupling with the deuterated piperazine moiety. A common precursor for this is 2-chloro-10-(3-chloropropyl)phenothiazine. tcichemicals.com
The final step in the synthesis is the formation of the dihydrochloride (B599025) salt, which is typically achieved by treating the free base with hydrochloric acid.
Optimization of Deuteration Yield and Regiospecificity
Maximizing the incorporation of deuterium at the desired positions (regiospecificity) and achieving a high percentage of deuterated molecules (yield) are critical for the quality of the final product.
For catalytic H/D exchange reactions, optimization involves several parameters:
Catalyst Choice: Different ruthenium catalysts exhibit varying activities and selectivities. The choice of ligands on the ruthenium center can influence the efficiency of the H/D exchange.
Reaction Temperature and Time: Increasing the reaction temperature generally enhances the rate of deuteration. However, excessively high temperatures can lead to side reactions and degradation of the starting material. The reaction time must be sufficient to allow for maximal deuterium incorporation.
Deuterium Source: While D₂O is a common and cost-effective deuterium source, other deuterated solvents can also be employed. The choice of solvent can impact the solubility of the substrate and the catalyst's efficacy.
When using deuterated reducing agents like LiAlD₄, the key to high deuteration yield is ensuring the complete reduction of the corresponding functional group (e.g., an amide or ester) to the deuterated alkane. The stoichiometry of the reducing agent and the reaction conditions (solvent, temperature) must be carefully controlled to drive the reaction to completion and avoid partial reduction.
The regiospecificity of the deuteration is largely dictated by the synthetic strategy. By using pre-deuterated building blocks like piperazine-d8, the location of the deuterium atoms is precisely controlled. In catalytic exchange reactions, the inherent reactivity of the C-H bonds determines the sites of deuteration, which are typically the alpha-positions to the heteroatoms.
Purification and Isolation Techniques for Labeled Compound
Following the synthesis, a rigorous purification process is essential to isolate Perphenazine (B1679617) D8 Dihydrochloride from unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. A multi-step purification strategy is often employed.
Initial workup procedures may involve extraction and washing steps to remove inorganic salts and highly polar impurities. The crude product is often an oil or a solid that can be further purified by:
Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is crucial to ensure that the desired compound crystallizes out while impurities remain in the solution.
Column Chromatography: Silica gel column chromatography is a powerful method for separating compounds based on their polarity. A suitable solvent system (eluent) is selected to achieve optimal separation of Perphenazine D8 from its impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often the method of choice. This technique offers high resolution and can separate compounds with very similar structures. Reverse-phase HPLC, using a C18 column, is frequently used for the purification of phenothiazine (B1677639) derivatives. nih.gov
After purification of the free base, the dihydrochloride salt is formed by treating the purified compound with a stoichiometric amount of hydrochloric acid, typically dissolved in an anhydrous solvent like ethanol (B145695) or ether. The resulting salt then precipitates and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Spectroscopic Characterization of Deuterium Enrichment (e.g., NMR, Mass Spectrometry)
The successful synthesis and isotopic enrichment of Perphenazine D8 Dihydrochloride are confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS): This is the primary technique for determining the level of deuterium incorporation. The mass spectrum of this compound will show a molecular ion peak that is 8 mass units higher than that of the unlabeled perphenazine. For Perphenazine (C₂₁H₂₆ClN₃OS), the molecular weight is approximately 403.97 g/mol . nih.gov The molecular weight of this compound (C₂₁H₁₈D₈ClN₃OS · 2HCl) is approximately 484.94 g/mol . google.com The presence of a single, sharp peak at the expected mass-to-charge ratio (m/z) for the deuterated compound, with minimal or no signal at the m/z of the unlabeled compound, indicates high isotopic purity. The fragmentation pattern in the mass spectrum can also confirm the location of the deuterium atoms, as fragments containing the piperazine ring will show the corresponding mass shift. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the regiospecificity of deuteration. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring will be absent or significantly reduced in intensity. The integration of the remaining proton signals can be used to quantify the degree of deuteration at specific sites. For comparison, the ¹H and ¹³C NMR spectra of unlabeled perphenazine would show characteristic signals for all protons and carbons in the molecule. nih.govuobasrah.edu.iqresearchgate.net For instance, the protons on the piperazine ring in unlabeled perphenazine typically appear as complex multiplets in the upfield region of the spectrum.
A Certificate of Analysis for a commercial sample of Perphenazine-d8 dihydrochloride confirms that the ¹H NMR and LCMS are consistent with the structure, and the purity as determined by NMR is ≥98.0%. researchgate.net
By combining these analytical techniques, the identity, purity, and isotopic enrichment of the synthesized this compound can be unequivocally established, ensuring its suitability as an internal standard in quantitative bioanalytical methods.
Application as a Stable Isotope Internal Standard in Mass Spectrometry
The use of stable isotope-labeled internal standards is a cornerstone of high-quality quantitative mass spectrometry. This compound is an exemplary SIL-IS, employed to correct for variations that can occur during sample preparation, chromatography, and ionization. chiron.nocrimsonpublishers.com By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during subsequent steps is mirrored by a proportional loss of the internal standard. This allows for accurate quantification of the analyte based on the ratio of the analyte's signal to the internal standard's signal. chiron.no
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Methodologies
In LC-MS/MS, this compound is instrumental for the accurate quantification of perphenazine and other related compounds in complex biological matrices such as plasma and serum. nih.govnih.gov The nearly identical chromatographic behavior of the deuterated standard and the native analyte ensures they co-elute, experiencing the same matrix effects and ionization suppression or enhancement. researchgate.net This co-elution is crucial for the internal standard to effectively compensate for these variations. researchgate.net
LC-MS/MS methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov In this setup, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For perphenazine, a common transition monitored is m/z 404.19 > 143.07, while a corresponding, higher mass transition would be selected for Perphenazine D8. nih.gov The high selectivity and sensitivity of this technique, combined with the use of a stable isotope-labeled internal standard, allow for the precise measurement of low concentrations of the analyte. nih.gov
A study detailing the simultaneous analysis of several antipsychotic drugs, including perphenazine, in serum and plasma highlights the utility of LC-MS/MS. The method demonstrated an analytical measurement range of 0.2 to 12.0 ng/mL for perphenazine with intra- and inter-assay imprecisions of less than 15%. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
While LC-MS/MS is more commonly employed for compounds like perphenazine, GC-MS can also be utilized for their analysis. nih.gov In GC-MS, the use of a stable isotope-labeled internal standard like this compound is equally important for ensuring accurate quantification. Prior to GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the analyte and internal standard. The similar chemical properties of Perphenazine D8 ensure that it undergoes the derivatization reaction with the same efficiency as the unlabeled perphenazine.
In the mass spectrometer, electron ionization (EI) is often used, and selected ion monitoring (SIM) of characteristic fragment ions for both the analyte and the deuterated internal standard allows for their specific detection and quantification. nih.gov
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry (HRMS) offers significant advantages in bioanalysis due to its ability to provide highly accurate mass measurements, enabling the differentiation of compounds with very close nominal masses. umb.edunih.gov When coupled with a stable isotope-labeled internal standard like this compound, HRMS methods can achieve exceptional selectivity and sensitivity.
The high resolving power of HRMS is particularly beneficial in complex biological samples where the potential for isobaric interferences is high. umb.edu By accurately measuring the mass-to-charge ratio of the analyte and the internal standard, HRMS can distinguish them from background noise and endogenous matrix components, leading to more reliable quantification. This is especially critical in non-targeted screening approaches where the identification of unknown compounds is the primary goal. nih.gov Furthermore, HRMS can be employed to study the distribution and metabolism of drugs within biological systems, providing valuable insights for pharmaceutical development. phddata.org
Validation of Bioanalytical Methods Incorporating this compound
The validation of bioanalytical methods is a critical step to ensure that the method is reliable, reproducible, and fit for its intended purpose. nih.gov When using this compound as an internal standard, the validation process includes a thorough assessment of several key parameters.
Assessment of Matrix Effects and Ion Suppression/Enhancement
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. researchgate.net Ion suppression or enhancement can lead to inaccurate quantification if not properly addressed. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects. nih.govresearchgate.net
Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be normalized. Method validation must include experiments to demonstrate that the matrix effect is consistent across different sources of the biological matrix.
Evaluation of Analytical Linearity, Range, and Sensitivity
A bioanalytical method's performance is characterized by its linearity, analytical range, and sensitivity.
Linearity and Range: The linearity of a method is its ability to produce results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards at different concentrations. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The range of the assay is the interval between the upper and lower concentrations of the analyte that can be determined with acceptable precision, accuracy, and linearity. For example, a validated RP-HPLC method for perphenazine showed a linear range of 6-14 µg/ml with a correlation coefficient of 0.999. allmultidisciplinaryjournal.com Another method demonstrated linearity for perphenazine in the range of 1 to 40 µg/mL with a correlation coefficient of 0.999. researchgate.net
Sensitivity: The sensitivity of a bioanalytical method is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The limit of detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. For instance, a published method for perphenazine reported an LOD of 0.4 µg/mL and an LOQ of 0.12 µg/mL. allmultidisciplinaryjournal.com Another study found an LOQ of 3.3 µg/mL for perphenazine dihydrochloride. researchgate.net
Table of Linearity and Sensitivity Data for Perphenazine Analytical Methods
| Parameter | Method | Linearity Range | Correlation Coefficient (r) | LOD | LOQ |
|---|---|---|---|---|---|
| Linearity | RP-HPLC allmultidisciplinaryjournal.com | 6-14 µg/ml | 0.999 | 0.4 µg/mL | 0.12 µg/mL |
| Linearity | Spectrophotometry researchgate.net | 1-40 µg/mL | 0.999 | - | 3.3 µg/mL |
| Linearity | RP-HPLC researchgate.net | - | 0.9992 | 33.8 µg/ml | 20.88 µg/ml |
Table of Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| Perphenazine | |
| Perphenazine dihydrochloride | |
| Amitriptyline | |
| Haloperidol | |
| Fluphenazine | |
| Thiothixene | |
| Imipramine D3 | |
| Chlorpromazine | |
| Olanzapine | |
| N-desmethyl olanzapine | |
| Pentoxifylline | |
| Donepezil | |
| Carbamazepine | |
| Promethazine |
Determination of Analytical Accuracy, Precision, and Recovery
The cornerstone of any quantitative bioanalytical method is its validation, which ensures the integrity and reliability of the data generated. When employing this compound as an internal standard (IS) for perphenazine quantification, a rigorous evaluation of the method's accuracy, precision, and recovery is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA). au.dkgmp-compliance.orgfda.gov
Accuracy reflects the closeness of the measured concentration to the true value. A bioanalytical method is deemed accurate if the mean value is within ±15% of the nominal concentration, with a slightly wider acceptance of ±20% at the lower limit of quantification (LLOQ). au.dknih.gov
Precision is a measure of the variability of repeated measurements and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For a method to be considered precise, the CV should not exceed 15%, with the exception of the LLOQ, where a CV of up to 20% is permissible. au.dknih.gov Precision is assessed through both intra-day (within a single run) and inter-day (across different runs) analyses.
Recovery quantifies the efficiency of the extraction process. While achieving 100% recovery is not mandatory, it is essential that the recovery of both the analyte and the internal standard is consistent, precise, and reproducible across the concentration range. washington.edu
The following tables provide representative acceptance criteria and typical data for a validated bioanalytical method for perphenazine in a non-human matrix, such as rat plasma, using this compound as the internal standard.
Table 3.2.3-1: Intra-day and Inter-day Precision and Accuracy for Perphenazine in Rat Plasma
| Analyte | Nominal Concentration (ng/mL) | Intra-day Precision (CV, %) | Intra-day Accuracy (%) | Inter-day Precision (CV, %) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| Perphenazine | 1 (LLOQ) | ≤ 20 | 80-120 | ≤ 20 | 80-120 |
| 3 (Low QC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| 50 (Mid QC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 | |
| 80 (High QC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
QC: Quality Control
Table 3.2.3-2: Recovery of Perphenazine and this compound from Rat Plasma
| Analyte | Concentration Level | Mean Recovery (%) | Precision (CV, %) |
|---|---|---|---|
| Perphenazine | Low | 85.2 | 4.5 |
| Medium | 88.1 | 3.8 | |
| High | 86.5 | 4.1 |
Stability Testing of Analyte and Internal Standard in Research Matrices
Ensuring the stability of both the analyte and the internal standard in the biological matrix from the point of collection to the final analysis is a critical aspect of method validation. nih.govresearchgate.net For preclinical studies involving non-human matrices, the stability of perphenazine and this compound must be thoroughly investigated under conditions that simulate the entire lifecycle of a sample.
Key stability assessments include:
Freeze-Thaw Stability: This test evaluates the impact of repeated freezing and thawing cycles on the analyte and internal standard.
Short-Term (Bench-Top) Stability: This determines the stability of the compounds in the matrix at ambient temperature for a duration that reflects the typical sample processing time.
Long-Term Stability: This assesses the stability of the analyte and internal standard in the matrix under long-term storage conditions, typically at -20°C or -80°C.
Post-Preparative (Autosampler) Stability: This evaluation confirms the stability of the extracted samples while they are queued for injection in the autosampler.
For a stability test to be acceptable, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3.2.4-1: Stability of Perphenazine in Rat Plasma
| Stability Test | Storage Condition | Duration | Concentration (ng/mL) | Mean % of Nominal |
|---|---|---|---|---|
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 3 cycles | Low QC | 95.8 |
| High QC | 98.2 | |||
| Short-Term (Bench-Top) | Room Temperature | 6 hours | Low QC | 97.1 |
| High QC | 99.5 | |||
| Long-Term | -80°C | 30 days | Low QC | 94.3 |
| High QC | 97.8 | |||
| Post-Preparative | 4°C | 24 hours | Low QC | 98.5 |
| High QC | 101.2 |
QC: Quality Control
Development of Quantitative Assays for Perphenazine and its Metabolites in Biological Systems (Non-Human)
Sample Preparation Techniques for Complex Biological Matrices
The effective removal of endogenous interferences from complex biological matrices is paramount for accurate quantification. The most common sample preparation techniques for non-human matrices like plasma, serum, and tissue homogenates are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.netnih.gov
Protein Precipitation (PPT): A straightforward and high-throughput method involving the addition of an organic solvent like acetonitrile (B52724) to precipitate proteins. nih.gov While simple, it may yield less clean extracts.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous matrix into an immiscible organic solvent based on polarity, generally resulting in cleaner samples than PPT.
Solid-Phase Extraction (SPE): A highly selective method that utilizes a sorbent to bind the analyte, allowing interfering compounds to be washed away. SPE typically produces the cleanest extracts, though it can be more labor-intensive.
The selection of the appropriate technique, or a combination thereof, is crucial. The internal standard, this compound, should be introduced at the earliest stage of sample preparation to correct for any variability during the extraction process. core.ac.uk
Chromatographic Separation Optimization for Isotopic Resolution
Optimal chromatographic separation is essential in stable isotope dilution assays. While Perphenazine and its d8-labeled counterpart are chemically similar, a slight difference in their retention times can occur due to the kinetic isotope effect of deuterium. The primary objective is to achieve near co-elution to ensure that both compounds are subjected to identical matrix effects during ionization, thereby ensuring accurate quantification. nih.gov
The optimization of chromatographic parameters is key to achieving this goal and typically involves:
Column Selection: Reversed-phase C18 columns are widely used for the analysis of antipsychotic drugs like perphenazine. nih.gov
Mobile Phase Composition: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is commonly employed to ensure good peak shape and resolution.
Flow Rate and Temperature: These parameters are fine-tuned to enhance separation efficiency and minimize run time.
Although the mass spectrometer differentiates the analyte and internal standard based on their mass-to-charge ratios, chromatographic co-elution is a critical factor for the accuracy of the assay.
Data Processing and Quantification Algorithms for Deuterated Standards
The quantification of perphenazine with this compound as an internal standard is based on the principles of isotope dilution mass spectrometry. nih.gov The data processing workflow involves several key steps:
Peak Integration: The chromatographic peaks corresponding to perphenazine and Perphenazine-d8 are integrated to determine their respective areas.
Response Ratio Calculation: The peak area of the analyte is divided by the peak area of the internal standard to generate a response ratio.
Calibration Curve Construction: A calibration curve is generated by plotting the response ratios of calibration standards against their known concentrations. This curve is typically fitted using a weighted linear regression model (e.g., 1/x or 1/x²).
Quantification of Unknown Samples: The concentrations of perphenazine in the unknown samples are then determined by interpolating their response ratios onto the calibration curve.
Advanced analytical software automates these processes, incorporating algorithms for peak detection, baseline correction, and integration. rsc.orgcaltech.edu It is also important to assess and correct for any potential isotopic cross-contribution, where the signal from one isotopic species might interfere with the other, although this is generally negligible when using a highly deuterated standard like Perphenazine-d8.
Pharmacokinetic and Metabolic Research Applications in Vitro and Non Human in Vivo
Preclinical Pharmacokinetic Investigations in Animal Models
Preclinical studies in animal models are essential for characterizing the pharmacokinetic profile of a new drug candidate before human trials. Perphenazine (B1679617) D8 Dihydrochloride (B599025) is instrumental in these studies for the accurate measurement of perphenazine concentrations in biological matrices.
Absorption, Distribution, and Elimination Profiling
Perphenazine is well-absorbed after oral administration, though it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of about 40%. nih.govnih.govpatsnap.com Once in the bloodstream, it is extensively metabolized. drugbank.com
In animal studies, the distribution and elimination of perphenazine have been characterized. For instance, following oral administration to dogs, the highest concentrations of radio-labeled perphenazine were found in the liver, lungs, and kidneys. researchgate.net Elimination occurs primarily through feces, with a smaller portion excreted in the urine. researchgate.net The elimination half-life of perphenazine is approximately 20 hours. nih.gov
A study in male Wistar rats using perphenazine-loaded solid lipid nanoparticles (SLN) demonstrated a significant increase in relative bioavailability and brain distribution compared to a standard perphenazine suspension. nih.gov The mean residence time and half-life of the SLN formulation were also significantly increased in both plasma and brain homogenates. nih.gov
| Animal Model | Key Findings |
| Dogs | Highest concentrations in liver, lungs, and kidneys. Primarily eliminated through feces. researchgate.net |
| Monkeys | Similar to dogs, with one major and two minor metabolites found in feces. researchgate.net |
| Rats | Oral administration resulted in the excretion of sulfoxide (B87167) and N-dealkylated sulfoxide metabolites in the urine. researchgate.net A study with perphenazine-loaded SLNs showed a 2-fold increase in relative bioavailability and a 16-fold increase in brain distribution. nih.gov |
| Rabbits | A study on orally disintegrating tablets of a perphenazine/hydroxypropyl-ß-cyclodextrin inclusion complex showed improved dissolution, which is expected to enhance absorption. ingentaconnect.com |
Interspecies Scaling and Extrapolation Methodologies
Interspecies scaling is a mathematical technique used to predict human pharmacokinetic parameters from animal data. aplanalytics.com This process, often employing allometric scaling, relates pharmacokinetic parameters like clearance and volume of distribution to the body weight of different species. aplanalytics.comyoutube.com While direct studies on the interspecies scaling of perphenazine are not extensively detailed in the provided results, the principles of allometry are widely applied in drug development. aplanalytics.comyoutube.com Population pharmacokinetic (PPK) analysis is a more advanced approach that can be used for simultaneous interspecies scaling, providing a robust method for predicting human pharmacokinetics from preclinical data. nih.govpage-meeting.org
In Vitro Drug Metabolism Studies
In vitro studies using systems like human liver microsomes (HLMs) and cDNA-expressed enzymes are fundamental for identifying metabolites and characterizing the metabolic pathways of a drug.
Identification and Structural Elucidation of Perphenazine Metabolites
Perphenazine is extensively metabolized in the liver through several pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation. drugbank.com Two major active metabolites that have been identified are 7-hydroxyperphenazine (B3061111) and N-dealkylperphenazine (DAPZ). researchgate.netnih.gov In vivo, DAPZ is often present at concentrations 1.5 to 2 times higher than the parent drug. nih.gov Other identified metabolites include perphenazine sulfoxide and N-dealkylated sulfoxide. researchgate.net The major metabolites of perphenazine found in urine are glucuronides and sulphoxides. nih.gov
| Metabolite | Method of Identification | Key Characteristics |
| N-dealkylperphenazine (DAPZ) | In vitro binding studies and in vivo concentration measurements in patients. nih.gov | Principal metabolite, with concentrations often exceeding the parent drug. nih.gov |
| 7-hydroxyperphenazine | In vitro binding studies and in vivo concentration measurements in patients. nih.gov | An active metabolite. researchgate.net |
| Perphenazine sulfoxide | Analysis of urine from rats following oral administration. researchgate.net | A significant metabolite. |
| N-dealkylated sulfoxide | Analysis of urine from rats following oral administration. researchgate.net | A urinary metabolite. |
| Glucuronides | Analysis of urine. nih.gov | Major urinary metabolites. |
Characterization of Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450 isoforms, UGTs)
The metabolism of perphenazine is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govpharmgkb.org In vitro studies have identified several CYP isoforms involved in its metabolism.
N-dealkylation, a major metabolic pathway for perphenazine, is mediated by CYP1A2, CYP3A4, CYP2C19, and CYP2D6. nih.govnih.gov At therapeutically relevant concentrations, CYP3A4 accounts for about 40% of perphenazine N-dealkylation, while CYP1A2, CYP2C19, and CYP2D6 each contribute approximately 20-25%. nih.gov Other isoforms like CYP2C8, CYP2C9, and CYP2C18 can also mediate this reaction. nih.gov
| Enzyme Family | Specific Isoforms | Role in Perphenazine Metabolism |
| Cytochrome P450 (CYP) | CYP1A2, CYP3A4, CYP2C19, CYP2D6, CYP2C8, CYP2C9, CYP2C18 | Mediate N-dealkylation, a major metabolic pathway. nih.gov CYP2D6 is particularly important for overall metabolism. pharmgkb.org |
| UDP-glucuronosyltransferases (UGT) | UGT1A4 (implicated for other phenothiazines) | Responsible for glucuronidation, a key metabolic pathway for perphenazine. drugbank.comresearchgate.net |
Assessment of Metabolic Stability in Hepatic Microsomes, Hepatocytes, and Other In Vitro Systems
The metabolic stability of a drug candidate is a critical parameter assessed during early drug discovery, as it provides insights into the compound's pharmacokinetic profile, particularly its half-life and clearance in the body. nih.gov Perphenazine D8 Dihydrochloride, as a deuterated analog of perphenazine, serves as an invaluable tool in these investigations. The primary approach to evaluating metabolic stability involves incubating the compound with various in vitro systems that contain drug-metabolizing enzymes. researchgate.net
The most common of these systems are hepatic microsomes and hepatocytes. Hepatic microsomes are vesicles of the endoplasmic reticulum from liver cells and are rich in cytochrome P450 (CYP) enzymes, which are major contributors to drug metabolism. researchgate.netresearchgate.net Hepatocytes, being whole liver cells, offer a more complete metabolic picture by containing both phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes, as well as necessary cofactors. Other systems like liver S9 fractions, which contain both microsomal and cytosolic enzymes, can also be employed. nih.gov
The use of a deuterated standard such as this compound in these assays is advantageous. The deuterium (B1214612) atoms create a kinetic isotope effect, where the C-D bonds are stronger and thus more resistant to enzymatic cleavage than C-H bonds at the same positions. researchgate.netnih.gov This can lead to a slower rate of metabolism for the deuterated compound compared to its non-labeled counterpart. By comparing the metabolic stability of perphenazine with that of this compound, researchers can gain a deeper understanding of the specific metabolic pathways and the enzymes involved.
A typical in vitro metabolic stability assay involves incubating this compound with the chosen in vitro system (e.g., human liver microsomes) and monitoring the decrease in its concentration over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The data from such an experiment allows for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Illustrative Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Perphenazine D8 Remaining (%) | 100, 85, 60, 40, 15 |
| In Vitro Half-life (t½, min) | 35 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 19.8 |
Note: This table presents hypothetical data for illustrative purposes, demonstrating typical outcomes of a metabolic stability assay.
Reaction Phenotyping and Metabolite Identification Using Labeled Standards
Reaction phenotyping is the process of identifying which specific enzymes are responsible for the metabolism of a drug. nih.gov This is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response due to genetic polymorphisms in metabolizing enzymes. fda.gov Perphenazine is known to be metabolized primarily by the cytochrome P450 enzyme CYP2D6, with other enzymes potentially playing minor roles. fda.gov
This compound is an essential tool for reaction phenotyping studies. By using a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), researchers can incubate each enzyme individually with this compound and measure the rate of its metabolism. The enzyme that shows the highest rate of metabolism is identified as the primary contributor.
Furthermore, this compound is instrumental in metabolite identification. When a biological sample (from an in vitro or non-human in vivo study) is analyzed by mass spectrometry, the presence of the deuterium label in the metabolites of this compound creates a unique isotopic signature. This allows for the clear differentiation of drug-related metabolites from endogenous molecules in the complex biological matrix.
The major metabolites of perphenazine include 7-hydroxyperphenazine, N-dealkylperphenazine, and perphenazine sulfoxide. nih.govnih.gov When this compound is used, the resulting metabolites will retain the deuterium label, assuming the deuteration site is not the site of metabolic modification. This aids in their unequivocal identification. For instance, if the parent drug has a mass of X, and the deuterated version has a mass of X+8, the metabolites will also show this mass shift, confirming their origin from the administered labeled drug.
Table 2: Example of Metabolite Identification using this compound
| Compound | Molecular Weight (Da) |
| Perphenazine | 403.97 |
| This compound | 484.95 lgcstandards.com |
| 7-hydroxyperphenazine | 419.97 |
| 7-hydroxyperphenazine-d8 | 427.97 |
| Perphenazine sulfoxide | 419.97 |
| Perphenazine sulfoxide-d8 | 427.97 |
Note: The molecular weights for the deuterated metabolites are calculated based on the retention of the deuterium atoms and are for illustrative purposes.
Pharmacological Characterization and Receptor System Research in Vitro and Non Human in Vivo
In Vitro Functional Assays and Cellular Signaling Pathways
Second Messenger System Investigations
Perphenazine (B1679617), a piperazinyl phenothiazine (B1677639), exerts its effects through interaction with various receptor systems, which in turn modulate intracellular second messenger signaling. drugbank.com A primary mechanism involves its antagonism of dopamine (B1211576) D1 and D2 receptors. drugbank.com Furthermore, Perphenazine's binding to alpha-adrenergic receptors is noteworthy as these receptors are coupled to G-proteins that activate the phosphatidylinositol-calcium second messenger system. drugbank.com This interaction can influence intracellular calcium levels and subsequent downstream signaling cascades.
Research into neuropsychiatric conditions like schizophrenia has highlighted the role of other second messenger pathways. For instance, dysregulation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling, regulated by phosphodiesterase (PDE) enzymes, is implicated in the pathophysiology of these disorders. nih.gov Elevated activity of PDE4, which degrades cAMP, can impair synaptic plasticity and is considered a factor in cognitive deficits associated with schizophrenia. nih.gov While the modulation of these specific second messenger systems is a therapeutic target for some antipsychotics, detailed investigations delineating the precise effects of Perphenazine on cAMP or cGMP pathways remain limited in published literature.
Enzyme Inhibition Kinetics (e.g., Glutamate (B1630785) Dehydrogenase)
Perphenazine has been identified as a reversible inhibitor of the enzyme glutamate dehydrogenase (GDH). nih.gov Studies on GDH isolated from ox brain have provided insights into the kinetics of this inhibition.
The inhibition by Perphenazine is characterized as a mixed type concerning the substrate 2-oxoglutarate and competitive with respect to the coenzyme NADH. nih.gov This suggests that while Perphenazine competes with NADH for its binding site, its interaction with the enzyme-substrate complex is also possible. Despite the competitive nature towards NADH, evidence indicates that Perphenazine likely binds to a site distinct from the catalytic site where NADH binds. nih.gov Further studies have shown that Perphenazine can enhance the high-substrate inhibition caused by both 2-oxoglutarate and NADH. nih.gov The inhibitory effect of Perphenazine on GDH is potentiated by an increase in pH (from 6.3 to 7.6) and lessened by an increase in ionic strength. nih.gov
The table below summarizes the key findings from kinetic studies on the inhibition of Glutamate Dehydrogenase by Perphenazine.
| Parameter | Observation | Source |
| Inhibitor | Perphenazine | nih.gov |
| Enzyme Source | Ox Brain Glutamate Dehydrogenase (GDH) | nih.gov |
| Inhibition Type vs. 2-Oxoglutarate | Mixed | nih.gov |
| Inhibition Type vs. NADH | Competitive | nih.gov |
| Effect of Allosteric Effector (GTP) | No effect on inhibition | nih.gov |
| Effect of pH (6.3-7.6) | Inhibition enhanced with increasing pH | nih.gov |
| Effect of Ionic Strength | Inhibition diminished with increasing ionic strength | nih.gov |
| Reversibility | Reversible | nih.gov |
It has been noted that GDH preparations from ox brain, which are protected from proteolysis during purification, are more sensitive to inhibition by Perphenazine compared to commercially available ox liver preparations. nih.gov
Preclinical Neuropharmacological Studies in Animal Models
Neurotransmitter Release and Reuptake Investigations
The primary mechanism of action for many antipsychotics involves the modulation of neurotransmitter systems. Perphenazine is well-established as a potent dopamine receptor antagonist. drugbank.com This antagonism directly impacts the dopaminergic system, which is central to the pathophysiology of psychosis. However, specific preclinical studies in animal models that extensively detail Perphenazine's direct effects on the rates of neurotransmitter release and reuptake are not widely available in the current body of literature. Techniques such as fast-scan cyclic voltammetry (FSCV) are utilized in animal models to explore the dynamics of neurotransmitters like dopamine in real-time, but specific data from such studies involving Perphenazine are limited. nih.gov
Receptor Occupancy Studies in Animal Brain Tissues
Receptor occupancy is a critical measure in pharmacology, linking drug dosage to its target engagement in the brain. For antipsychotics, dopamine D2 receptor occupancy is particularly important. While extensive data exists for many antipsychotics, specific preclinical studies detailing Perphenazine's receptor occupancy in animal brain tissues are not as prevalent.
However, research in Wistar rats using a solid lipid nanoparticle (SLN) formulation of Perphenazine demonstrated a significant, 16-fold increase in brain distribution compared to a standard Perphenazine suspension. nih.gov This suggests that carrier systems can substantially alter the amount of drug available to occupy receptors in the central nervous system. In clinical studies, a clear relationship has been established between serum concentrations of Perphenazine and central D2 receptor occupancy in patients, with occupancies between 66% and 82% corresponding to serum levels of 1.8 to 9 nmol/l. nih.gov While these are human data, they underscore the dose-dependent nature of receptor engagement that is fundamental to preclinical animal modeling. Studies on other phenothiazines, like chlorpromazine, in rats have shown significant 5-HT(6) receptor occupancy, suggesting a broader receptor engagement profile for this class of drugs that may also be relevant to Perphenazine. nih.gov
Investigations into Neurochemical Cascades Modulated by Perphenazine
The therapeutic and side effects of antipsychotics stem from their ability to modulate complex intracellular signaling cascades. As dopamine D2 receptor antagonists, antipsychotic drugs like Perphenazine can indirectly influence glutamatergic pathways. By blocking D2 receptors, these drugs may increase glutamate levels in corticostriate pathways, thereby modulating thalamocortical function. researchgate.net
In vitro studies on human melanocytes have shown that Perphenazine can induce oxidative stress by depleting the cells' antioxidant status, which involves changes in the activity of antioxidant enzymes. researchgate.net While not a direct neuronal study, this highlights the drug's potential to impact cellular processes related to oxidative balance. Furthermore, research into the broader class of phenothiazines has suggested a potential influence on signaling pathways such as AKT and Wnt, although these findings were primarily in the context of oncology research. medchemexpress.com Detailed preclinical investigations specifically mapping the neurochemical cascades modulated by Perphenazine in animal models of psychosis are an area requiring further research.
Emerging Research Frontiers and Methodological Innovations
Integration of Perphenazine (B1679617) D8 Dihydrochloride (B599025) in Quantitative Systems Pharmacology (QSP) Models (Preclinical)
Quantitative Systems Pharmacology (QSP) is an emerging discipline that integrates computational modeling and experimental data to examine the relationships between a drug, the biological system, and the disease process. researchgate.netresearchgate.net In preclinical QSP, models are developed to predict a drug's pharmacokinetic (PK) and pharmacodynamic (PD) behavior. Perphenazine D8 Dihydrochloride serves as a critical tool in this context, primarily as an internal standard for the precise quantification of Perphenazine in biological matrices.
The accuracy of QSP models is highly dependent on the quality of the input data. researchgate.net By using a stable isotope-labeled (SIL) internal standard like Perphenazine D8 during sample analysis (e.g., via liquid chromatography-mass spectrometry or LC-MS), researchers can achieve highly accurate and precise concentration measurements of the parent drug, Perphenazine. This is because the SIL internal standard co-elutes with the analyte and experiences similar effects of matrix interference and ionization suppression, allowing for reliable correction and quantification. scispace.com
Key applications in preclinical QSP model development include:
Parameterization of PK Models: Accurate time-course concentration data from animal studies, enabled by the use of Perphenazine D8 as an internal standard, is essential for building and validating multi-compartment PK models.
Informing Drug Metabolism and Transport: By tracking the parent compound, these models help in understanding metabolic pathways and the influence of transporters, which can be affected by the kinetic isotope effect seen in deuterated compounds. scienceopen.com
Linking Pharmacokinetics to Pharmacodynamics: QSP models aim to mechanistically link drug exposure at the target site with the biological response. Precise measurement of Perphenazine concentrations in plasma and target tissues is fundamental to establishing these relationships and predicting efficacy.
| Parameter | Role of this compound | Impact on QSP Model |
| Bioavailability | Accurate quantification in plasma after administration. | Refines absorption and first-pass metabolism parameters. |
| Volume of Distribution | Enables precise measurement in various tissues. | Improves prediction of drug distribution throughout the body. |
| Metabolic Clearance | Serves as a stable reference for quantifying the parent drug. | Allows for accurate calculation of elimination rates. |
Applications in Proteomics and Metabolomics Research as a Tracer
In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, respectively, deuterated compounds are invaluable as tracers to follow the fate of molecules within a biological system. mdpi.com While Perphenazine itself is a drug, its labeled version, this compound, can be used as an internal standard to ensure the accurate quantification of the unlabeled drug and its metabolites in complex 'omics' experiments.
The use of a deuterated standard helps to overcome the analytical variability inherent in high-throughput 'omics' platforms. lcms.cz When analyzing samples from preclinical models, Perphenazine D8 is added at a known concentration to biological samples before processing. Its signal in the mass spectrometer is then used to normalize the signal of the endogenous or administered unlabeled Perphenazine, correcting for sample loss during extraction and variations in instrument response.
Research applications include:
Metabolite Identification: In metabolomics studies, the known isotopic shift of Perphenazine D8 helps in distinguishing drug-related metabolites from the vast number of endogenous metabolites.
Pathway Analysis: By accurately measuring changes in Perphenazine concentrations, researchers can better infer its impact on specific metabolic pathways.
Quantitative Proteomics: In targeted proteomics, stable isotope-labeled standards are crucial for the absolute quantification of proteins, and the principles extend to the quantification of small molecule drug targets and their ligands.
Development of Microdialysis and In Vivo Sampling Techniques with Labeled Standards
Microdialysis is a minimally invasive in vivo sampling technique used to measure the concentration of unbound analytes in the extracellular fluid of tissues. nih.gov One of the critical challenges in quantitative microdialysis is the accurate determination of the probe's recovery rate—the efficiency of substance exchange across the dialysis membrane. nih.gov
Deuterated compounds like this compound are ideally suited for use as calibrators in these studies through a method called retrodialysis. nih.gov In this approach, the labeled compound is perfused through the microdialysis probe at a known concentration. The rate at which the labeled standard is lost from the perfusate into the tissue is measured and used to calculate the in vivo recovery of the unlabeled drug from the tissue into the probe.
The key advantage of using a deuterated standard is that it has nearly identical physicochemical properties to the analyte of interest (Perphenazine), ensuring that its diffusion characteristics across the microdialysis membrane are the same. nih.gov This allows for a more accurate and dynamic estimation of the true unbound drug concentration at the target site, which is crucial for understanding the drug's mechanism of action and for building robust pharmacokinetic/pharmacodynamic (PK/PD) models.
| Technique | Role of Deuterated Standard | Advantage |
| Retrodialysis Calibration | Perfused through the probe to measure its loss to the tissue. | Provides a real-time, in vivo estimation of probe recovery. |
| In Vivo Recovery | Assumes recovery of the deuterated standard mirrors that of the unlabeled drug. | Eliminates the need for separate, less accurate in vitro calibration methods. |
| Quantitative Analysis | Acts as an internal standard during subsequent LC-MS analysis of the dialysate. | Corrects for analytical variability, ensuring high precision. |
Future Perspectives in Translational Research Utilizing Deuterated Compounds
The insights gained from preclinical studies using deuterated compounds such as this compound have significant implications for translational research, which aims to bridge the gap between laboratory discoveries and clinical applications. The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule can intentionally slow down its metabolism, a phenomenon known as the "deuterium kinetic isotope effect." scienceopen.com This can lead to an improved pharmacokinetic profile, including a longer half-life and increased systemic exposure. neulandlabs.commusechem.com
While Perphenazine D8 is primarily used as an analytical tool, the broader field of deuterated pharmaceuticals is rapidly advancing. The success of deutetrabenazine, the first FDA-approved deuterated drug, has spurred investment in developing deuterated versions of existing drugs to improve their efficacy and safety profiles. scienceopen.comtandfonline.com
Future translational perspectives include:
Optimizing Therapeutic Agents: Lessons learned from the metabolic stability of deuterated compounds in preclinical models can guide the design of new chemical entities with more favorable PK properties. This could lead to lower, less frequent dosing and potentially fewer side effects. neulandlabs.com
"Resurrecting" Failed Drugs: Some drugs fail in clinical trials due to rapid metabolism or the formation of toxic metabolites. pharmafocusasia.com Deuteration offers a potential strategy to "rescue" these compounds by altering their metabolic fate. pharmafocusasia.com
Personalized Medicine: The use of deuterated tracers in clinical microdosing studies could allow for the investigation of drug pharmacokinetics in humans with minimal systemic exposure, providing valuable data for personalizing treatment regimens.
The continued use of deuterated standards like this compound in preclinical research will undoubtedly refine our understanding of drug disposition and action, paving the way for the development of safer and more effective therapies.
Q & A
Q. What are the primary receptor targets of Perphenazine D8 Dihydrochloride in neuropharmacological research?
this compound primarily targets serotonin (5-HT) and dopamine receptors, specifically acting as a ligand for 5-HT receptors and dopamine D2/D3 receptors . Its non-deuterated form, Perphenazine, also exhibits affinity for α-1A adrenergic and histamine H1 receptors, suggesting similar receptor engagement for the deuterated analog in mechanistic studies .
Q. What are the recommended storage conditions and solubility profiles for maintaining this compound stability?
The compound is soluble in dimethyl sulfoxide (DMSO) and should be stored at -20°C to prevent degradation . For experimental use, stock solutions (e.g., 10 mM in DMSO) should be aliquoted to avoid freeze-thaw cycles. Solubility in aqueous buffers may require optimization with co-solvents like Tween 80 or saline, depending on the assay design .
Q. How does deuterium labeling in this compound influence its molecular interactions compared to the non-deuterated form?
Deuterium substitution at specific positions (e.g., in the piperazine ring) reduces metabolic degradation via the isotope effect, enhancing stability in pharmacokinetic studies without altering primary receptor-binding properties . This modification retains the pharmacological profile of Perphenazine while enabling tracking in mass spectrometry-based assays .
Advanced Research Questions
Q. How can deuterium labeling in this compound be optimized for pharmacokinetic and metabolic stability studies?
To optimize deuterium labeling:
- Use LC-MS/MS to quantify deuterium retention in plasma or tissue homogenates, ensuring minimal hydrogen-deuterium exchange .
- Conduct in vitro microsomal assays to compare metabolic half-life (t₁/₂) between deuterated and non-deuterated forms, focusing on cytochrome P450 isoforms (e.g., CYP2D6) involved in Perphenazine metabolism .
- Validate isotopic purity (>98%) via NMR or high-resolution mass spectrometry to confirm deuterium incorporation at designated positions .
Q. What methodological considerations are critical when using spectrophotometric techniques to quantify this compound in complex matrices?
- Derivatization : Oxidize Perphenazine D8 with diperoxyazelaic acid to form sulfoxides, which exhibit distinct UV absorption maxima (e.g., 254 nm) for selective detection .
- Matrix Interference : Pre-treat samples (e.g., solid-phase extraction) to remove excipients like microcrystalline cellulose or polyethylene glycol, which may obscure quantification .
- Validation : Establish a linear range (1–40 µg/mL) and limit of quantification (LOQ = 3.3 µg/mL) using triplicate measurements to ensure precision (RSD ≤ 2%) .
Q. What strategies mitigate aggregation issues in this compound solutions during long-term in vitro assays?
- Temperature Control : Maintain solutions at physiological temperature (37°C) to reduce cationic sub-micellar aggregation observed at 25°C .
- Surfactant Addition : Incorporate non-ionic surfactants (e.g., 0.01% Tween 80) to stabilize the compound in aqueous buffers .
- Dynamic Light Scattering (DLS) : Monitor particle size distribution during incubation to detect aggregation thresholds and adjust formulation parameters .
Data Contradictions and Analytical Notes
- Purity Variability : Reported purity ranges from >98% to 99.46% . Researchers should verify batch-specific certificates of analysis (COA) for precise values.
- Receptor Affinity : While primary targets are well-documented, deuterium labeling may subtly alter off-target interactions (e.g., histamine H1 receptor binding); conduct competitive binding assays to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
